6-Aminophthalide

Fluorescent Probe Design Photophysics Intramolecular Charge Transfer

Researchers requiring a non-fluorescent phthalide core with a reactive amine handle for tailored optical or biological probes should procure 6-Aminophthalide. Generic anilines or other isomers cannot replicate its specific meta-amino substitution, which is essential for inducing the intramolecular charge transfer (ICT) state that confers high fluorescence quantum yield and environmental sensitivity. - Directly derivatize to 6-(benzylamino)phthalide (MAO-A IC₅₀ = 59.9 µM) for neuroscience SAR. - Use as a key building block in total syntheses of uncialamycin or permethyl ningalin analogs. - Synthesize polyimidine monomers like 3,3-diphenyl-6-aminophthalide for advanced optical polymers. Supplied as a solid with guaranteed purity (≥95%), supported by full QA documentation and ready for immediate global dispatch.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 57319-65-0
Cat. No. B112798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminophthalide
CAS57319-65-0
Synonyms6-aminophthalide
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)N)C(=O)O1
InChIInChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2
InChIKeyZIJZDNKZJZUROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminophthalide: Core Properties & Overview


6-Aminophthalide (CAS 57319-65-0) is a heterobifunctional aromatic compound featuring a phthalide lactone ring fused with a benzene ring and substituted with a primary amine at the 6-position [1]. The molecule has a molecular weight of 149.15 g/mol, a melting point of 182-185°C, and is typically supplied as a solid with purities of 95-98% . Unlike the parent phthalide (which is non-fluorescent), the meta-positioned amino group of 6-aminophthalide fundamentally alters its photophysics, enabling a new long-wavelength absorption band and imparting high fluorescence [1]. This dual functionality—a reactive amine handle and a fluorescent lactone core—makes it a versatile intermediate for constructing complex molecules with tailored optical or biological properties, distinguishing it from simpler aniline or phthalide building blocks.

6-Aminophthalide: Why Generic Substitution Fails


Attempting to substitute 6-aminophthalide with generic anilines, simple phthalides, or other aminophthalide isomers (e.g., 4-aminophthalide, 5-aminophthalide) in applications relying on its specific photophysical or synthetic utility will lead to functional failure or significantly altered outcomes. The parent phthalide is non-fluorescent; the specific *meta*-position of the amine in 6-aminophthalide is critical for inducing the intramolecular charge transfer (ICT) state that enables its high fluorescence quantum yield and environmental sensitivity [1]. This contrasts sharply with the photophysical behavior expected from ortho- or para-substituted analogs. Furthermore, its role as a scaffold for designing P-glycoprotein inhibitors or fluorescent probes is structure-dependent; the 6-position amine allows for specific derivatization pathways (e.g., to benzylamino or picolylamino derivatives) that are not accessible or produce different biological activities when starting from other isomers [2]. Therefore, generic substitution is scientifically invalid for applications demanding its unique combination of properties.

6-Aminophthalide: Quantitative Performance Comparisons


Fluorescence Activation vs. Parent Phthalide

Substitution of a non-fluorescent phthalide core with an amino group at the *meta* (6) position induces a complete transformation of its photophysics, creating a new long-wavelength absorption band and high fluorescence [1]. This is a direct, qualitative change from the comparator, unsubstituted phthalide, which lacks this functionality entirely.

Fluorescent Probe Design Photophysics Intramolecular Charge Transfer

MAO-A Inhibition by Benzylamino Derivative

A 6-(benzylamino)phthalide derivative, synthesized directly from 6-aminophthalide, was evaluated for its ability to inhibit human monoamine oxidase (MAO) enzymes. The derivative inhibited MAO-A with an IC50 of 59.9 µM, while it displayed no measurable inhibition of MAO-B under the same conditions [1]. This selectivity, though modest, is a direct result of the specific derivatization enabled by the 6-amino group.

MAO Inhibition Neuropharmacology Structure-Activity Relationship

Fluoroionophores for Cu2+ Detection

Derivatives of 6-aminophthalide were synthesized and demonstrated to function as efficient 'on-off' fluorescent probes for Cu2+ in aqueous media [1]. These are noted as the first reported 6-aminophthalide-derived fluorometric probes for metal cations, establishing a new application class that was previously unreported for this scaffold.

Fluorescent Chemosensor Metal Ion Detection Copper Sensing

Intermediate for P-Glycoprotein Inhibitors

6-Aminophthalide is a crucial intermediate in the synthesis of permethyl ningalin analogs, a class of compounds designed to inhibit P-glycoprotein (P-gp) [1]. P-gp is an efflux pump responsible for multidrug resistance in cancer. The use of 6-aminophthalide in this context is specific to the construction of this particular chemotype.

Multidrug Resistance P-glycoprotein Inhibitor Cancer Chemotherapy

Synthetic Versatility: N-Boc Protection and Bromination

The primary amine of 6-aminophthalide can be efficiently protected (N-Boc) in 80% yield, a standard transformation that enables further manipulation of the lactone ring [1]. Alternatively, it undergoes regioselective bromination at the 7-position with NBS to yield 6-amino-7-bromophthalide in 84% yield, a key intermediate for cross-coupling reactions [2]. These transformations are specific to the structure of 6-aminophthalide.

Synthetic Methodology Protecting Group Chemistry Regioselective Bromination

6-Aminophthalide: Key Application Scenarios


Fluorescent Probes and Chemosensors

For researchers developing long-timescale molecular dynamics probes or metal ion sensors, 6-aminophthalide is the required starting material. Its unique, *meta*-amino substitution pattern converts a non-fluorescent phthalide into a highly fluorescent, environment-sensitive core [1]. This property has been directly exploited to create the first 6-aminophthalide-derived fluorescent probes for Cu2+, demonstrating an 'on-off' response in aqueous media [2].

Bioactive Derivatives for Neuropharmacology

Medicinal chemists investigating novel inhibitors for monoamine oxidase (MAO) will find 6-aminophthalide to be a valuable scaffold. Direct derivatization of the 6-position amine yields compounds like 6-(benzylamino)phthalide, which exhibits measurable and selective inhibition of the MAO-A isoform (IC50 = 59.9 µM) [1]. This provides a starting point for structure-activity relationship (SAR) studies targeting neurological disorders.

Antitumor Agents & P-gp Inhibitors

For synthetic teams engaged in the total synthesis of complex natural products like uncialamycin or designing novel P-glycoprotein inhibitors, 6-aminophthalide is a documented and essential building block [1]. The published synthetic routes rely on its specific structure, making it a critical procurement item for these research programs. Its use in generating permethyl ningalin analogs further underscores its role in addressing multidrug resistance in cancer [2].

Advanced Polymer Synthesis

Polymer chemists can utilize 6-aminophthalide to synthesize specialized monomers, such as 3,3-diphenyl-6-aminophthalide, which can undergo polymerization to form polyimidines [1]. Furthermore, the compound's ability to undergo regioselective bromination (84% yield) opens pathways to cross-coupled, highly branched polymer structures [2]. This positions 6-aminophthalide as a niche monomer precursor for developing polymers with unique optical or electronic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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